Cas no 888453-85-8 (N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide)

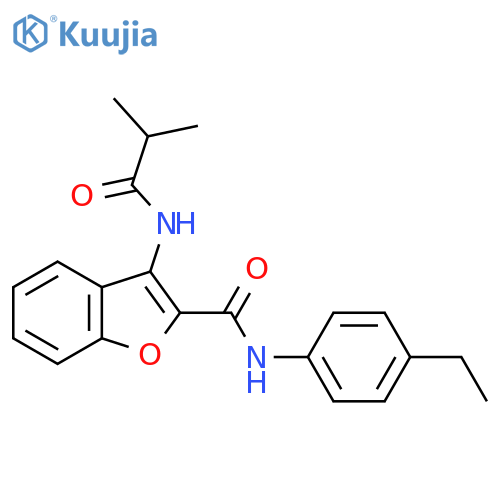

888453-85-8 structure

商品名:N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide

- AB00677013-01

- 888453-85-8

- N-(4-ethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide

- N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

- F1883-0004

- AKOS024617021

-

- インチ: 1S/C21H22N2O3/c1-4-14-9-11-15(12-10-14)22-21(25)19-18(23-20(24)13(2)3)16-7-5-6-8-17(16)26-19/h5-13H,4H2,1-3H3,(H,22,25)(H,23,24)

- InChIKey: HWVRIMGZNYDGBE-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C(=C1C(NC1C=CC(=CC=1)CC)=O)NC(C(C)C)=O

計算された属性

- せいみつぶんしりょう: 350.16304257g/mol

- どういたいしつりょう: 350.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 500

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1883-0004-4mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-100mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-15mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-75mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-20μmol |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-40mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-3mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-20mg |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-2μmol |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1883-0004-5μmol |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide |

888453-85-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

888453-85-8 (N-(4-ethylphenyl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量